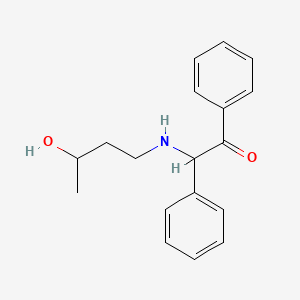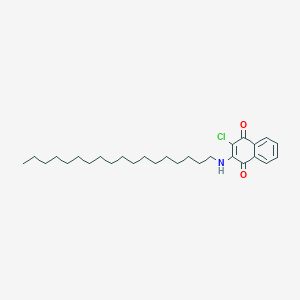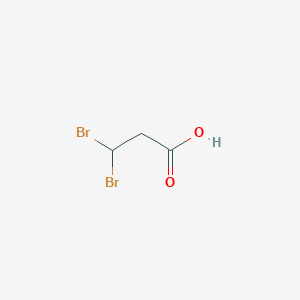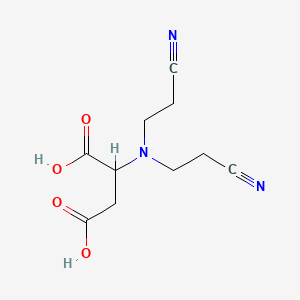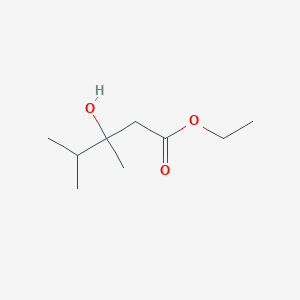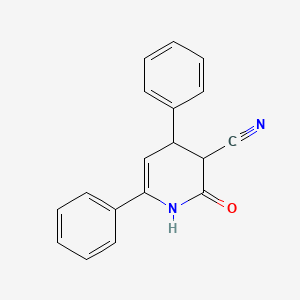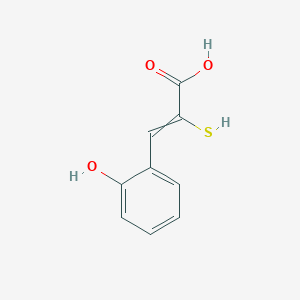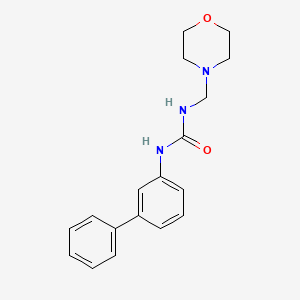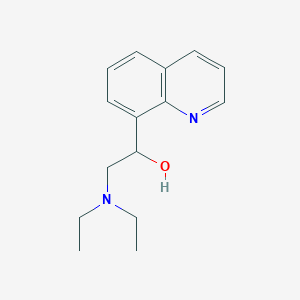
2-(Diethylamino)-1-(quinolin-8-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-1-(quinolin-8-yl)ethanol is a chemical compound that features a quinoline ring system substituted with a diethylamino group and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(quinolin-8-yl)ethanol typically involves the reaction of quinoline derivatives with diethylamine and ethanol under specific conditions. One common method involves the use of a quinoline precursor, which undergoes alkylation with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-1-(quinolin-8-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-1-(quinolin-8-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-1-(quinolin-8-yl)ethanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the diethylamino group can interact with cellular receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the diethylamino and ethanol substituents.
2-(Dimethylamino)-1-(quinolin-8-yl)ethanol: Similar structure but with dimethylamino instead of diethylamino group.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of the diethylamino and ethanol groups.
Uniqueness
2-(Diethylamino)-1-(quinolin-8-yl)ethanol is unique due to the presence of both the diethylamino and ethanol groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential therapeutic applications compared to its analogs .
Eigenschaften
CAS-Nummer |
5422-55-9 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
2-(diethylamino)-1-quinolin-8-ylethanol |
InChI |
InChI=1S/C15H20N2O/c1-3-17(4-2)11-14(18)13-9-5-7-12-8-6-10-16-15(12)13/h5-10,14,18H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
LSHFGLXVRGFKQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C1=CC=CC2=C1N=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



